molecular formula C9H12FN B1385896 N-Ethyl-3-fluoro-4-methylaniline CAS No. 459429-74-4

N-Ethyl-3-fluoro-4-methylaniline

Cat. No.: B1385896
CAS No.: 459429-74-4
M. Wt: 153.2 g/mol
InChI Key: CNOKNKGFKLTLTC-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-4-methylaniline (CAS RN: 1118786-96-1 for its hydrochloride salt) is a substituted aniline derivative with the molecular formula C₉H₁₂FN (molecular weight: ~153.16 g/mol). The compound features a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an ethyl group attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis. The ethyl group enhances electron donation to the aromatic ring, while the fluorine atom introduces electronegativity, influencing reactivity and stability.

Properties

IUPAC Name

N-ethyl-3-fluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOKNKGFKLTLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651474
Record name N-Ethyl-3-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459429-74-4
Record name N-Ethyl-3-fluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-4-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-4-methylaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the reduction of a nitro precursor. For instance, 3-fluoro-4-methylnitrobenzene can be reduced to 3-fluoro-4-methylaniline using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine can then be ethylated using ethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 3-fluoro-4-methylnitrobenzene, is synthesized through the nitration of 3-fluorotoluene. This intermediate is then reduced to the corresponding aniline, which is subsequently ethylated using ethyl chloride or ethyl bromide in the presence of a suitable base .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the amino group donates electrons to electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-Ethyl-3-fluoro-4-methylaniline are best understood through comparison with analogous aromatic amines and derivatives. Below is a detailed analysis, supported by a data table and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents and Positions Key Properties References
This compound C₉H₁₂FN 153.16 1118786-96-1* 3-Fluoro, 4-methyl, N-Ethyl Free base; used as a synthon
3-Fluoro-4-methylbenzoyl chloride C₈H₆ClFO 172.58 59189-97-8 3-Fluoro, 4-methyl, Benzoyl chloride Reactive acylating agent
2-Fluoro-3-methyl-6-nitroaniline C₇H₇FN₂O₂ 170.14 1261676-68-9 2-Fluoro, 3-methyl, 6-nitro Nitro group enhances electron withdrawal
3-Fluoro-4-methoxyaniline C₇H₈FNO 141.14 366-99-4 3-Fluoro, 4-methoxy mp 81–84°C; polar solubility
3-Methoxy-2,4-dimethylaniline C₉H₁₃NO 151.21 6276-11-5 3-Methoxy, 2,4-dimethyl High steric hindrance

Note: The CAS RN 1118786-96-1 corresponds to the hydrochloride salt form.

Reactivity and Electronic Effects

  • 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8): Shares the 3-fluoro-4-methyl substitution pattern but replaces the aniline group with a reactive benzoyl chloride. This makes it a potent acylating agent for synthesizing amides or esters, whereas this compound is more stable and suited for nucleophilic reactions.
  • 2-Fluoro-3-methyl-6-nitroaniline (CAS 1261676-68-9): The nitro group at position 6 strongly withdraws electrons, reducing the basicity of the aniline compared to this compound. This compound is likely used in explosives or dyes, contrasting with the ethyl-substituted derivative’s role in pharmaceuticals.

Solubility and Physical Properties

  • 3-Fluoro-4-methoxyaniline (CAS 366-99-4): The methoxy group increases polarity and solubility in polar solvents (e.g., ethanol or water) compared to the methyl group in this compound. Its melting point (81–84°C) suggests a crystalline solid, whereas the ethylated derivative’s melting point is unrecorded in the provided evidence.

Biological Activity

N-Ethyl-3-fluoro-4-methylaniline is a compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃F₁N
  • Molecular Weight : 155.21 g/mol
  • CAS Number : 459429-74-4

This compound features a fluorine atom and an ethyl group attached to the aniline structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.2
Escherichia coli62.5
Pseudomonas aeruginosa125

These results indicate that this compound has a broad spectrum of activity against common pathogens, making it a candidate for further development as an antimicrobial agent.

The mechanism through which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action could enhance its efficacy against resistant strains of bacteria.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using mammalian cell lines have shown that the compound can induce cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values for various cell lines are presented in Table 2.

Cell LineIC50 (µM)
HepG2 (liver cancer)50
A549 (lung cancer)75
HeLa (cervical cancer)60

These findings suggest that while this compound possesses antimicrobial properties, caution should be exercised due to its cytotoxic potential at elevated concentrations.

Case Study 1: Antimicrobial Efficacy Against MRSA

A recent study investigated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in biofilm formation, with an MBIC (Minimum Biofilm Inhibitory Concentration) value of 62.2 µg/mL. This suggests potential use in treating infections associated with biofilm-forming bacteria.

Case Study 2: Environmental Impact Assessment

Environmental toxicity assessments revealed that this compound poses risks to aquatic organisms. Studies indicated that exposure led to adverse effects on growth and reproduction in model organisms such as Daphnia magna, emphasizing the need for careful environmental management when using this compound in industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.